molecular formula C17H13BrN4OS B11218015 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11218015
M. Wt: 401.3 g/mol
InChI Key: FYDFYWUXJVPCDZ-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both bromophenyl and methoxyphenyl groups in its structure suggests it may have unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzohydrazide with 3-methoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then treated with thiosemicarbazide and cyclized under acidic conditions to yield the desired triazolothiadiazine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: 6-(4-bromophenyl)-3-(3-formylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine.

    Reduction: 6-phenyl-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine.

    Substitution: 6-(4-aminophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazolothiadiazines have shown potential as antimicrobial, antifungal, and anticancer agents. The specific compound 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine may exhibit similar activities, making it a candidate for further biological evaluation.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with various biological targets, potentially leading to the development of new drugs.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine would depend on its specific biological activity. Generally, triazolothiadiazines can interact with enzymes or receptors, inhibiting or modulating their activity. The bromophenyl and methoxyphenyl groups may enhance binding affinity to specific molecular targets, influencing pathways involved in cell proliferation, apoptosis, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-methylphenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

The presence of a bromine atom in 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine distinguishes it from its analogs. Bromine can influence the compound’s reactivity, biological activity, and physicochemical properties, potentially making it more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H13BrN4OS

Molecular Weight

401.3 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H13BrN4OS/c1-23-14-4-2-3-12(9-14)16-19-20-17-22(16)21-15(10-24-17)11-5-7-13(18)8-6-11/h2-9H,10H2,1H3

InChI Key

FYDFYWUXJVPCDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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